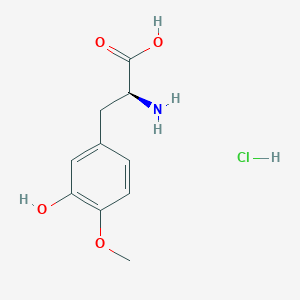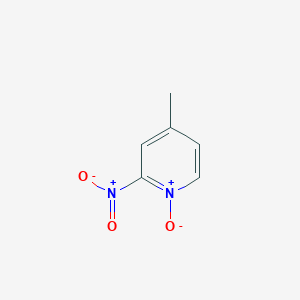
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
Vue d'ensemble
Description
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, also known as 3,4-Dihydroxyphenylalanine (DOPA), is a naturally occurring amino acid that plays a vital role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is widely used in scientific research as a precursor to these neurotransmitters and as a tool to study their functions in the brain.
Applications De Recherche Scientifique
Application in Polymer Modification
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride has been studied in the modification of polyvinyl alcohol/acrylic acid hydrogels, prepared through γ-radiation. These hydrogels, modified with various amines including this compound, exhibited enhanced swelling and thermal stability, suggesting potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).
Role in Synthesis of Amino Acids
It has been used in the synthesis and resolution of amino acids, particularly as constituent amino acids in AM-toxins. This process involves steps like hydrolysis, decarboxylation, and resolution, which are pivotal in the preparation of specific amino acid forms (Shimohigashi, Lee, & Izumiya, 1976).
Corrosion Inhibition
The compound has been studied for its application in corrosion inhibition. Specifically, derivatives of this compound have shown significant efficiency in inhibiting acidic corrosion in metal, with promising implications in materials science (Bentiss et al., 2009).
Potential in Medical Applications
Research has explored derivatives of this compound in the design of novel uterine relaxants, demonstrating significant uterine relaxant activity, which indicates potential therapeutic applications in obstetrics and gynecology (Viswanathan, Kodgule, & Chaudhari, 2005).
Synthesis of Propionamides
The compound has been involved in the synthesis of propionamides, with certain derivatives exhibiting weak antibacterial activity. This points to potential applications in developing new antibacterial agents (Arutyunyan et al., 2014).
Antimicrobial and Antioxidant Properties
Derivatives of this compound have been evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their antioxidant properties, which could be relevant in the development of new antimicrobial and antioxidant agents (Mickevičienė et al., 2015).
Use in Structural Studies
This compound has been used in the synthesis of diorganotin(IV) compounds, contributing to structural studies in organometallic chemistry. These studies provide insights into coordination geometries and supramolecular structures (Baul et al., 2013).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGVVCBJDUZMU-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)




![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)





